molecular formula C15H20N2O4 B3235158 (R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1353995-24-0

(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3235158
CAS No.: 1353995-24-0
M. Wt: 292.33 g/mol
InChI Key: NUEBRCLOUKOLGS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

®-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzyl esters, such as:

  • (S)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
  • 3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
  • N-Benzyl-3-pyrrolidinecarboxylic acid

Uniqueness

®-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific stereochemistry and the presence of both carboxymethyl-methyl-amino and benzyl ester groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[methyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-16(10-14(18)19)13-7-8-17(9-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBRCLOUKOLGS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119694
Record name 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353995-24-0
Record name 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353995-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 4
Reactant of Route 4
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.